(5Z)-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)-1,3-thiazolan-4-one is a complex organic compound that features a unique combination of functional groups, including thiadiazole, thiazolone, and trifluoromethoxyphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)-1,3-thiazolan-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of Methyl Group: The methyl group is introduced at the 5-position of the thiadiazole ring through alkylation reactions using methyl iodide or similar reagents.
Formation of Thiazolone Ring: The thiazolone ring is formed by cyclization reactions involving appropriate thioamide and carbonyl compounds.
Introduction of Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction using a suitable trifluoromethoxyphenyl halide.
Final Cyclization and Imination: The final step involves cyclization and imination reactions to form the complete structure of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole and thiazolone rings, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, and neutral environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylmethylidene)-1,3-thiazolan-4-one
- 2-Imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(furylmethylidene)-1,3-thiazolan-4-one
- 2-Imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(trifluoromethylphenylmethylidene)-1,3-thiazolan-4-one
Uniqueness
The uniqueness of 2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)-1,3-thiazolan-4-one lies in its combination of functional groups. The presence of the trifluoromethoxyphenyl group imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity. Additionally, the combination of thiadiazole and thiazolone rings provides a versatile scaffold for further functionalization and optimization.
Properties
Molecular Formula |
C18H11F3N4O3S2 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
(5Z)-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H11F3N4O3S2/c1-9-23-24-17(29-9)25-15(26)14(30-16(25)22)8-12-6-7-13(27-12)10-2-4-11(5-3-10)28-18(19,20)21/h2-8,22H,1H3/b14-8-,22-16? |
InChI Key |
XIPMEIBDTDTRFI-KBPMXWKNSA-N |
Isomeric SMILES |
CC1=NN=C(S1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)/SC2=N |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)SC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.